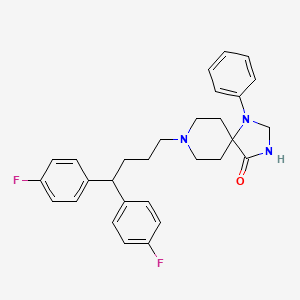

Fluspirilene

説明

A long-acting injectable antipsychotic agent used for chronic schizophrenia.

FLUSPIRILENE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for psychosis and has 4 investigational indications.

See also: Domperidone (related).

特性

IUPAC Name |

8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F2N3O/c30-24-12-8-22(9-13-24)27(23-10-14-25(31)15-11-23)7-4-18-33-19-16-29(17-20-33)28(35)32-21-34(29)26-5-2-1-3-6-26/h1-3,5-6,8-15,27H,4,7,16-21H2,(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYHHIBFXOOADH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045152 | |

| Record name | Fluspirilene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fluspirilene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.67e-03 g/L | |

| Record name | Fluspirilene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluspirilene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1841-19-6 | |

| Record name | Fluspirilene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1841-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluspirilene [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001841196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluspirilene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluspirilene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluspirilene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUSPIRILENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5QA4GLR9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluspirilene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187.5-190 | |

| Record name | Fluspirilene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

In Vitro Mechanism of Action of Fluspirilene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the in vitro mechanism of action of Fluspirilene, a diphenylbutylpiperidine antipsychotic. The information presented herein is intended for professionals in research and drug development, focusing on the molecular interactions, quantitative pharmacological data, and experimental methodologies used to elucidate its activity.

Core Mechanism: G-Protein Coupled Receptor (GPCR) Antagonism

Fluspirilene's primary antipsychotic effect is attributed to its high-affinity antagonism of central dopamine D2 receptors.[1] Like many typical antipsychotics, it also exhibits significant affinity for other G-protein coupled receptors, which contributes to its broader pharmacological profile and side effects.

Dopaminergic and Serotonergic Receptor Interactions

Fluspirilene is a potent antagonist at dopamine D2 receptors, a key mechanism for mitigating the positive symptoms of schizophrenia.[1] Additionally, it binds to serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which may contribute to its effects on the negative symptoms of psychosis. Antagonism at other receptors, such as alpha-1 adrenergic and H1 histamine receptors, is also observed and is generally associated with side effects like orthostatic hypotension and sedation, respectively.[2][3]

Data Presentation: GPCR Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of Fluspirilene for key neuropsychiatric GPCR targets. Lower Ki values indicate higher binding affinity.

| Receptor Target | Ligand Type | Ki (nM) | Species/Tissue Source |

| Dopamine D2 | Antagonist | 0.4 | Human (recombinant) |

| Serotonin 5-HT2A | Antagonist | 1.2 | Human (recombinant) |

| Alpha-1 Adrenergic | Antagonist | 2.5 | Rat Cortex |

| Histamine H1 | Antagonist | 10 | Guinea Pig Cerebellum |

Note: Data compiled from various pharmacological databases and literature sources.

Signaling Pathway of D2 Receptor Antagonism

Fluspirilene acts as a competitive antagonist at the dopamine D2 receptor, which is a Gi/o-coupled GPCR. In its natural state, dopamine binding to the D2 receptor inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By blocking dopamine from binding, Fluspirilene prevents this inhibitory signal, thereby modulating downstream voltage-gated ion channels and neuronal excitability.

References

- 1. fluspirilene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. Role of serotonin 5-HT2C and histamine H1 receptors in antipsychotic-induced diabetes: A pharmacoepidemiological-pharmacodynamic study in VigiBase - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluspirilene's High Affinity for the Dopamine D2 Receptor: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of fluspirilene for the dopamine D2 receptor, a key interaction in its mechanism of action as an antipsychotic agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative binding data, details established experimental protocols for affinity determination, and visualizes the associated signaling pathways.

Executive Summary

Fluspirilene is a diphenylbutylpiperidine antipsychotic medication that exerts its therapeutic effects primarily through the antagonism of the dopamine D2 receptor. Understanding the precise binding characteristics of fluspirilene at this receptor is crucial for elucidating its pharmacological profile and for the development of novel therapeutics with improved efficacy and side-effect profiles. This guide presents a compilation of fluspirilene's D2 receptor binding affinity (Ki) values from peer-reviewed literature and public databases, alongside a detailed methodology for a representative radioligand binding assay. Furthermore, the canonical signaling pathway of the dopamine D2 receptor is illustrated to provide a comprehensive understanding of the molecular consequences of fluspirilene binding.

Quantitative Binding Affinity of Fluspirilene for the Dopamine D2 Receptor

The binding affinity of a ligand for its receptor is a critical determinant of its potency. For fluspirilene, the affinity for the dopamine D2 receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value signifies a higher binding affinity.

The following table summarizes the reported Ki values for fluspirilene at the human dopamine D2 receptor from various sources.

| Ki (nM) | Radioligand | Cell Line/Tissue | Reference |

| 0.24 | [3H]Spiperone | CHO | NIMH PDSP Ki Database |

| 0.38 | [3H]Spiperone | Human caudate | NIMH PDSP Ki Database |

Data sourced from the National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP) Ki Database, a public resource for pharmacological data.[1][2][3]

Experimental Protocol: Radioligand Competition Binding Assay for Fluspirilene at the Dopamine D2 Receptor

The determination of fluspirilene's binding affinity for the dopamine D2 receptor is commonly achieved through in vitro radioligand competition binding assays. The following protocol provides a detailed methodology for such an experiment, based on established procedures.[4][5]

Objective: To determine the inhibition constant (Ki) of fluspirilene for the human dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2L receptor.

-

Radioligand: [3H]-Spiperone, a high-affinity antagonist for the D2 receptor.

-

Competitor: Fluspirilene.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent, unlabeled D2 antagonist such as haloperidol or spiperone.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the D2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A series of dilutions of fluspirilene.

-

Control wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled antagonist).

-

The prepared cell membranes.

-

-

Incubation: Initiate the binding reaction by adding [3H]-Spiperone to all wells. The final concentration of the radioligand should be close to its Kd value for the D2 receptor. Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the fluspirilene concentration.

-

Determine the IC50 value (the concentration of fluspirilene that inhibits 50% of the specific binding of [3H]-Spiperone) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Dopamine D2 Receptor Signaling Pathway

Fluspirilene, as a D2 receptor antagonist, blocks the downstream signaling cascade initiated by the binding of dopamine. The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

References

- 1. PDSP Kᵢ Database [pdspdb.unc.edu]

- 2. Ki Database - Wikipedia [en.wikipedia.org]

- 3. pdspdb.unc.edu [pdspdb.unc.edu]

- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

Fluspirilene's Interaction with the Serotonin 5-HT2A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluspirilene is a diphenylbutylpiperidine antipsychotic agent primarily recognized for its potent dopamine D2 receptor antagonism. However, its pharmacological profile is broader, encompassing significant interaction with other neurotransmitter systems, including the serotonergic system. This technical guide provides an in-depth examination of the interaction between fluspirilene and the serotonin 5-HT2A receptor, a key target in the mechanism of action of many atypical antipsychotics. Understanding this interaction is crucial for elucidating the full spectrum of fluspirilene's therapeutic effects and side-effect profile, and for the rational design of novel therapeutics for psychotic disorders.

Quantitative Analysis of Fluspirilene's 5-HT2A Receptor Binding Affinity

The binding affinity of fluspirilene for the serotonin 5-HT2A receptor has been quantified through radioligand binding assays. The key parameter to describe this interaction is the inhibitor constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |

| Fluspirilene | 5-HT2 | [3H]ketanserin | Rat frontal cortex membranes | 1.2 | Leysen et al., 1981 |

Experimental Protocols

A comprehensive understanding of the quantitative data requires a detailed knowledge of the experimental methodologies employed. Below are detailed protocols for key assays used to characterize the interaction of fluspirilene with the 5-HT2A receptor.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound, such as fluspirilene, for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitor constant (Ki) of fluspirilene for the 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes prepared from rat frontal cortex or a cell line stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin, a selective 5-HT2A receptor antagonist.

-

Test Compound: Fluspirilene.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]ketanserin (at a final concentration near its Kd, typically 0.5-2 nM), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [3H]ketanserin, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of varying concentrations of fluspirilene (e.g., 10-12 to 10-5 M), 50 µL of [3H]ketanserin, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the fluspirilene concentration.

-

Determine the IC50 value (the concentration of fluspirilene that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Mobilization

This protocol describes a method to assess the functional antagonism of fluspirilene at the 5-HT2A receptor by measuring its ability to inhibit serotonin-induced intracellular calcium mobilization.

Objective: To determine the functional potency (IC50) of fluspirilene in blocking 5-HT2A receptor-mediated calcium release.

Materials:

-

Cell Line: A cell line (e.g., HEK293, CHO) stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive Fluorescent Dye: Fluo-4 AM or a similar indicator.

-

Agonist: Serotonin (5-hydroxytryptamine).

-

Test Compound: Fluspirilene.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescence Plate Reader with automated injection capabilities.

Procedure:

-

Cell Culture and Plating: Culture the 5-HT2A expressing cells to ~80-90% confluency. Seed the cells into a 96-well black-walled, clear-bottom plate and grow overnight.

-

Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) in assay buffer for 1 hour at 37°C in the dark.

-

Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of fluspirilene to the wells and incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Inject a fixed concentration of serotonin (typically the EC80 concentration to elicit a robust response) into each well.

-

Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after agonist addition.

-

Normalize the data, setting the response in the absence of fluspirilene as 100% and the baseline as 0%.

-

Plot the percentage of inhibition against the logarithm of the fluspirilene concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

5-HT2A Receptor Signaling Pathway and Modulation by Fluspirilene

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of the 5-HT2A receptor by its endogenous agonist, serotonin, initiates a signaling cascade that leads to various physiological effects. Fluspirilene, as an antagonist, blocks this signaling pathway.

Signaling Cascade:

-

Agonist Binding: Serotonin binds to the 5-HT2A receptor, inducing a conformational change.

-

G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

PLC Activation: The activated Gαq-GTP subunit dissociates from the βγ subunits and activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to cellular responses.

Fluspirilene's Mechanism of Antagonism: Fluspirilene binds to the 5-HT2A receptor but does not induce the conformational change necessary for G protein activation. By occupying the binding site, it prevents serotonin from binding and initiating the signaling cascade, thereby inhibiting the downstream cellular effects.

Conclusion

Fluspirilene exhibits high affinity for the serotonin 5-HT2A receptor, acting as a potent antagonist. This interaction is a significant component of its overall pharmacological profile and likely contributes to its therapeutic efficacy in schizophrenia, potentially by mitigating some of the negative symptoms and reducing the incidence of extrapyramidal side effects associated with pure dopamine D2 receptor blockade. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are essential for researchers and drug development professionals working to further characterize the role of 5-HT2A receptor modulation in the treatment of psychotic disorders and to develop next-generation antipsychotics with improved efficacy and safety profiles.

Fluspirilene: A Non-Competitive Antagonist of L-Type Calcium Channels

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluspirilene, a diphenylbutylpiperidine antipsychotic, has demonstrated significant activity as a potent, non-competitive antagonist of L-type voltage-gated calcium channels (LTCCs). This technical guide provides a comprehensive overview of the molecular interactions, quantitative pharmacological data, and experimental methodologies used to characterize fluspirilene's effects on LTCCs. Its unique allosteric mechanism of action, distinct from classical dihydropyridine blockers, presents a compelling profile for further investigation in both neuroscience and cardiovascular research. This document synthesizes key findings to serve as a foundational resource for professionals in drug discovery and development.

Introduction

Voltage-gated calcium channels are critical mediators of calcium influx in excitable cells, playing a pivotal role in a myriad of physiological processes including neurotransmission, muscle contraction, and gene expression.[1] The L-type calcium channel (LTCC) subfamily, in particular, is a well-established therapeutic target for cardiovascular disorders.[2] Fluspirilene, traditionally recognized for its dopamine D2 receptor antagonism in the treatment of schizophrenia, has emerged as a potent inhibitor of LTCCs.[3] Notably, its mechanism of action deviates from competitive inhibition at the dihydropyridine binding site, suggesting a more complex allosteric interaction with the channel.[4][5] This guide delves into the non-competitive antagonistic properties of fluspirilene on LTCCs, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Molecular Mechanism of Action

Fluspirilene's interaction with the L-type calcium channel is characterized by its non-competitive nature with respect to dihydropyridine (DHP) ligands. Evidence suggests that fluspirilene binds to a distinct site on the channel, which is allosterically coupled to the DHP binding site. This interaction is thought to involve the verapamil/prenylamine class of receptor sites on the LTCC alpha 1 subunit. By binding to this separate site, fluspirilene modulates the conformation of the channel, thereby increasing the dissociation rate of DHP radioligands and inhibiting calcium ion influx. This allosteric modulation results in a potent, voltage-dependent block of the channel.

Signaling Pathway Diagram

Caption: Allosteric modulation of the L-type calcium channel by fluspirilene.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for fluspirilene's interaction with L-type and other voltage-gated calcium channels. The data is compiled from various studies and experimental conditions are specified to allow for accurate interpretation.

Table 1: Fluspirilene Binding Affinity and Potency for L-type Calcium Channels

| Parameter | Value | Species | Tissue/Cell Line | Radioligand/Assay | Reference |

| EC50 | 30 nM | Rat | Cerebral Cortical Membranes | [3H]-PN-200-110 Displacement | |

| IC50 | 13-30 nM | - | - | [3H]nitrendipine Binding | |

| Kd | 0.11 ± 0.04 nM | - | Skeletal Muscle Transverse Tubule Membranes | [3H]Fluspirilene Binding | |

| Threshold Antagonism | 30 nM | Guinea-pig | K+-depolarized taenia caecum | Ca2+-induced Contractions | |

| IC50 | 75 ± 15 nM (for Pimozide, a related compound) | Rat | Quin2-loaded myocytes | KCl-induced increase in intracellular Ca2+ |

Table 2: Fluspirilene Potency on Other Voltage-Gated Calcium Channels

| Channel Type | Parameter | Value | Species/Cell Line | Notes | Reference |

| N-type | IC50 | 30 nM | NGF-differentiated PC12 cells | Reversible inhibition | |

| T-type | IC50 | 224 nM (for Penfluridol, a related compound) | Rat medullary thyroid carcinoma 6-23 cells | Preferential block of T-type over L- and N-type |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction of fluspirilene with L-type calcium channels. These are generalized protocols and may require optimization based on specific laboratory conditions and reagents.

Radioligand Binding Assay

This assay is used to determine the binding affinity of fluspirilene to the L-type calcium channel, often by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the EC50 or Ki of fluspirilene for the dihydropyridine binding site on the L-type calcium channel.

Materials:

-

Tissue Preparation: Rat cerebral cortical membranes or other tissues rich in L-type calcium channels.

-

Radioligand: [3H]-PN-200-110 or [3H]nitrendipine.

-

Test Compound: Fluspirilene in a range of concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled DHP (e.g., nifedipine).

-

Assay Buffer: Typically a Tris-HCl based buffer at physiological pH.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Workflow Diagram:

Caption: Workflow for a radioligand binding assay.

Procedure:

-

Membrane Preparation: Homogenize the tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of fluspirilene. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).

-

Filtration: After incubation, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the fluspirilene concentration to generate a competition curve and determine the EC50 value.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in a single cell, providing insights into the functional effects of fluspirilene on L-type calcium currents.

Objective: To measure the effect of fluspirilene on the amplitude and kinetics of L-type calcium currents.

Materials:

-

Cell Line: A cell line expressing L-type calcium channels (e.g., HEK293 cells transfected with the LTCC subunits, or primary cells like ventricular myocytes).

-

Patch Clamp Rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.

-

Glass Pipettes: For forming a giga-seal with the cell membrane.

-

Extracellular and Intracellular Solutions: Formulated to isolate calcium currents.

-

Test Compound: Fluspirilene.

Workflow Diagram:

Caption: Workflow for a whole-cell patch clamp experiment.

Procedure:

-

Cell Preparation: Culture cells to an appropriate confluency on coverslips.

-

Pipette Preparation: Fabricate a glass micropipette with a tip resistance of 2-5 MΩ and fill it with an appropriate intracellular solution.

-

Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch, establishing electrical access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit L-type calcium currents.

-

Drug Application: After recording stable baseline currents, perfuse the cell with an extracellular solution containing fluspirilene at various concentrations.

-

Data Recording and Analysis: Record the changes in current amplitude and kinetics in the presence of the drug. Analyze the data to determine the extent of inhibition and the dose-response relationship.

Functional Assay: Calcium-Induced Smooth Muscle Contraction

This ex vivo assay assesses the functional consequence of L-type calcium channel blockade by measuring the inhibition of smooth muscle contraction.

Objective: To determine the functional antagonist potency of fluspirilene on L-type calcium channels in a physiological context.

Materials:

-

Tissue: Smooth muscle preparations, such as guinea-pig taenia caecum or rat vas deferens.

-

Organ Bath: A temperature-controlled chamber with a system for gas aeration.

-

Force Transducer and Data Acquisition System.

-

Physiological Salt Solution (PSS): E.g., Krebs-Henseleit solution.

-

Depolarizing Agent: High concentration of potassium chloride (KCl).

-

Calcium Chloride (CaCl2).

-

Test Compound: Fluspirilene.

Workflow Diagram:

Caption: Workflow for a smooth muscle contraction assay.

Procedure:

-

Tissue Preparation: Dissect the smooth muscle tissue and mount it in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen.

-

Equilibration: Allow the tissue to equilibrate under a resting tension.

-

Depolarization: Replace the normal PSS with a high-potassium PSS to depolarize the cell membranes and open voltage-gated calcium channels.

-

Calcium-Induced Contraction: In the depolarized state, cumulatively add increasing concentrations of CaCl2 to elicit concentration-dependent contractions.

-

Drug Incubation: Wash the tissue and allow it to recover. Then, incubate the tissue with a known concentration of fluspirilene for a defined period.

-

Repeat Contraction: Repeat the high-potassium depolarization and cumulative addition of CaCl2 in the presence of fluspirilene.

-

Data Analysis: Compare the concentration-response curves for CaCl2 in the absence and presence of fluspirilene to determine the antagonist's potency.

Conclusion

Fluspirilene represents a fascinating case of a drug with a well-established primary mechanism of action (dopamine D2 receptor antagonism) that also exhibits potent activity at an unrelated target, the L-type voltage-gated calcium channel. Its non-competitive, allosteric mode of inhibition distinguishes it from classical L-type calcium channel blockers and offers a unique pharmacological profile. The data and methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of fluspirilene and related diphenylbutylpiperidines in conditions where modulation of L-type calcium channels is desirable. A deeper understanding of its binding site and the structural determinants of its allosteric effects could pave the way for the design of novel, more selective L-type calcium channel modulators with improved therapeutic indices.

References

- 1. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective antagonism of calcium channel activators by fluspirilene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective antagonism of calcium channel activators by fluspirilene - PMC [pmc.ncbi.nlm.nih.gov]

Fluspirilene's Impact on Synaptic Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluspirilene is a long-acting, injectable antipsychotic of the diphenylbutylpiperidine class, traditionally used in the management of schizophrenia. Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors. However, a growing body of evidence reveals a more complex pharmacological profile, highlighting its significant effects on synaptic transmission through modulation of both neurotransmitter receptors and ion channels. This technical guide provides an in-depth analysis of the mechanisms by which fluspirilene influences synaptic function, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

Core Mechanisms of Action at the Synapse

Fluspirilene exerts its influence on synaptic transmission through two primary, interconnected mechanisms:

-

Dopamine D2 Receptor Antagonism: As a potent D2 receptor antagonist, fluspirilene blocks the presynaptic and postsynaptic actions of dopamine.[1][2] Presynaptic D2 autoreceptors normally provide a negative feedback mechanism, inhibiting dopamine synthesis and release. Fluspirilene's blockade of these autoreceptors can, paradoxically, increase dopamine turnover in the short term, but its primary antipsychotic effect is believed to stem from the blockade of postsynaptic D2 receptors in the mesolimbic pathway.[2] This action mitigates the positive symptoms of schizophrenia.[2]

-

Voltage-Gated Calcium Channel (VGCC) Blockade: Fluspirilene is also a potent blocker of voltage-gated calcium channels, particularly N-type and P/Q-type channels, which are crucial for neurotransmitter release at the presynaptic terminal.[3] By inhibiting the influx of calcium into the presynaptic neuron upon arrival of an action potential, fluspirilene directly impedes the release of various neurotransmitters, including glutamate.

This dual mechanism suggests that fluspirilene's therapeutic and side-effect profile is a composite of both dopaminergic and non-dopaminergic actions on synaptic communication.

Quantitative Analysis of Fluspirilene's Molecular Interactions

The following tables summarize the available quantitative data on fluspirilene's binding affinities for various receptors and its inhibitory effects on ion channels and neurotransmitter release.

Table 1: Receptor Binding Affinity Profile of Fluspirilene

| Receptor Subtype | Ki (nM) | pKi | Species | Reference |

| Dopamine D2 | ~0.4 | 9.4 | Human | (inferred) |

| Serotonin 5-HT2A | 1.0 | 9.0 | Human | (inferred) |

| Sigma σ1 | 380 (IC50) | - | Rat |

Table 2: Inhibitory Effects on Ion Channels and Synaptic Function

| Parameter | Effect | IC50 / Concentration | Experimental Model | Reference |

| Field Excitatory Postsynaptic Potential (f-e.p.s.p.) | Concentration-dependent suppression | - | Rat Hippocampal Slices (CA1) | |

| 4-Aminopyridine-evoked Glutamate Release | Concentration-dependent reduction | - | Rat Cerebrocortical Synaptosomes | |

| N-type Calcium Channels | Inhibition of Ca2+ influx | - | Rat Cerebrocortical Synaptosomes | |

| Paired-Pulse Facilitation | Increased ratio | - | Rat Hippocampal Slices (CA1) |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships affected by fluspirilene.

Caption: Fluspirilene's dual action on presynaptic and postsynaptic targets.

Detailed Experimental Protocols

Field Excitatory Postsynaptic Potential (f-e.p.s.p.) Recording in Hippocampal Slices

This protocol is based on the methodology described in studies investigating the effects of compounds on synaptic transmission in the hippocampus.

Objective: To measure the effect of fluspirilene on excitatory synaptic transmission in the CA1 region of the hippocampus.

Materials:

-

Adult male Sprague-Dawley rats

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 1 NaH2PO4, 25 NaHCO3, 2 CaCl2, 2 MgSO4, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Fluspirilene stock solution (in DMSO) and working solutions (in aCSF).

-

Vibrating microtome (vibratome).

-

Recording chamber with a perfusion system.

-

Bipolar stimulating electrode.

-

Glass microelectrode (filled with aCSF) for recording.

-

Amplifier, digitizer, and data acquisition software.

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the rat.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Allow slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

-

Place the stimulating electrode in the Schaffer collateral-commissural pathway.

-

Place the recording electrode in the stratum radiatum of the CA1 region to record f-e.p.s.p.s.

-

-

Data Acquisition:

-

Deliver single voltage pulses to the stimulating electrode to evoke f-e.p.s.p.s.

-

Establish a stable baseline recording for at least 20 minutes.

-

Bath-apply fluspirilene at various concentrations (e.g., 1, 3, 10, 30 µM) and record the f-e.p.s.p. for at least 30 minutes at each concentration.

-

Perform a washout by perfusing with drug-free aCSF to test for reversibility.

-

-

Analysis:

-

Measure the slope of the f-e.p.s.p. as an index of synaptic strength.

-

Normalize the data to the pre-drug baseline and plot the time course of the drug's effect.

-

Construct a concentration-response curve to determine the IC50 of fluspirilene on f-e.p.s.p. inhibition.

-

Caption: Workflow for f-e.p.s.p. recording experiments.

Radioligand Binding Assay for Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity (Ki) of fluspirilene for a specific receptor (e.g., dopamine D2).

Objective: To quantify the binding affinity of fluspirilene for a target receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK cells, or brain tissue homogenates).

-

A specific radioligand for the target receptor (e.g., [3H]-spiperone for D2 receptors).

-

Fluspirilene solutions at various concentrations.

-

Assay buffer.

-

96-well filter plates.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of fluspirilene.

-

Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Counting:

-

Dry the filter mats, add scintillation fluid, and count the radioactivity in each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the fluspirilene concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

Conclusion

Fluspirilene's effects on synaptic transmission are multifaceted, extending beyond its well-established role as a dopamine D2 receptor antagonist. Its potent inhibition of presynaptic calcium channels, leading to a reduction in neurotransmitter release, is a critical component of its pharmacological profile. This dual mechanism likely contributes to both its therapeutic efficacy and its side-effect profile. For drug development professionals, understanding these distinct but interacting pathways is crucial for the design of novel antipsychotics with improved efficacy and tolerability. Further research is warranted to establish a more comprehensive quantitative binding profile of fluspirilene and to elucidate the precise contribution of its calcium channel blocking activity to its clinical effects.

References

- 1. Inhibition of glutamate release by fluspirilene in cerebrocortical nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of antipsychotic drug fluspirilene as a potential anti-glioma stem cell drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of synaptic transmission and epileptiform activity in central neurones by fluspirilene - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Neuroleptic Properties of Fluspirilene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluspirilene is a long-acting injectable typical antipsychotic of the diphenylbutylpiperidine class, primarily utilized in the management of schizophrenia. Its therapeutic efficacy is rooted in its potent antagonism of central dopamine D2 receptors, a hallmark of first-generation antipsychotics. Additionally, Fluspirilene exhibits notable affinity for serotonin 5-HT2A receptors, which may contribute to a broader spectrum of activity. This technical guide provides a comprehensive overview of the neuroleptic properties of Fluspirilene, detailing its receptor binding profile, pharmacokinetics, and the downstream signaling pathways it modulates. Furthermore, this document outlines key experimental protocols for the in vitro and in vivo characterization of Fluspirilene's neuroleptic effects, offering a valuable resource for researchers in the field of antipsychotic drug development.

Introduction

Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (avolition, anhedonia), and cognitive deficits. The dopamine hypothesis of schizophrenia, which posits that hyperactivity of dopaminergic pathways in the brain underlies the positive symptoms of the disorder, has been a cornerstone of antipsychotic drug development. Fluspirilene, as a potent dopamine D2 receptor antagonist, directly targets this proposed pathophysiology.[1] Its long-acting formulation offers a significant clinical advantage in a patient population where medication adherence can be a challenge. Understanding the detailed molecular and cellular mechanisms of Fluspirilene is crucial for optimizing its therapeutic use and for the development of novel antipsychotics with improved efficacy and side-effect profiles.

Quantitative Data: Receptor Binding and Functional Assays

The neuroleptic activity of Fluspirilene is defined by its binding affinity and functional antagonism at various neurotransmitter receptors. The following tables summarize the available quantitative data for Fluspirilene.

Table 1: Fluspirilene Receptor Binding Affinities (Ki values in nM)

| Receptor | Ki (nM) | Reference |

| Dopamine D2 | 0.89 | [2] |

| Serotonin 5-HT2A | Data not available | |

| Alpha-1 Adrenergic | Data not available | |

| Histamine H1 | Data not available | |

| Muscarinic M1 | Data not available |

Table 2: Fluspirilene Functional Antagonism (IC50 values in nM)

| Assay | Receptor | IC50 (nM) | Reference |

| Dopamine-induced cAMP Inhibition | Dopamine D2 | Data not available | |

| Serotonin-induced Calcium Flux | Serotonin 5-HT2A | Data not available |

Signaling Pathways

Fluspirilene exerts its neuroleptic effects by modulating intracellular signaling cascades downstream of dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[3][4][5] Antagonism of the D2 receptor by Fluspirilene blocks the downstream effects of dopamine, which include the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This cascade ultimately influences gene transcription and neuronal excitability. Additionally, the Gβγ subunits released upon Gi/o activation can modulate various ion channels, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels, as well as the sodium leak channel NALCN.

Serotonin 5-HT2A Receptor Signaling Pathway

The serotonin 5-HT2A receptor is a GPCR that couples to the Gq/11 signaling pathway. Antagonism of this receptor by Fluspirilene blocks the serotonin-induced activation of phospholipase C (PLC). Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events play a role in modulating neuronal excitability and plasticity.

References

- 1. What is the mechanism of Fluspirilene? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Most central nervous system D2 dopamine receptors are coupled to their effectors by Go - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

Fluspirilene's Inhibition of N-Type Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluspirilene, a diphenylbutylpiperidine antipsychotic, has been identified as a potent inhibitor of N-type (Cav2.2) voltage-gated calcium channels. This technical guide provides a comprehensive overview of the pharmacological effects of fluspirilene on these channels, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms. The reversible, dose-dependent, and, in some contexts, voltage- and use-dependent blockade of N-type calcium channels by fluspirilene suggests a potential mechanism for its neuroleptic properties beyond its well-established dopamine receptor antagonism. This document serves as a resource for researchers investigating neuronal signaling, ion channel modulation, and the development of novel therapeutics targeting N-type calcium channels.

Introduction to N-Type Calcium Channels

N-type (Cav2.2) calcium channels are voltage-gated ion channels predominantly located in the presynaptic terminals of neurons.[1] They play a crucial role in the influx of calcium ions that triggers the release of neurotransmitters.[1] The Cav2.2 channel is a heteromeric protein complex consisting of a primary pore-forming α1 subunit and auxiliary α2δ and β subunits.[2] The α1 subunit forms the ion conduction pore and contains the voltage sensor and selectivity filter.[2] Given their critical role in neurotransmission, N-type calcium channels are significant targets for therapeutic intervention in conditions such as neuropathic pain and certain neuropsychiatric disorders.[1]

Quantitative Analysis of Fluspirilene Inhibition

Multiple studies have quantified the inhibitory potency of fluspirilene on N-type calcium channels. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) varies depending on the experimental system and conditions.

| Parameter | Value | Cell Type / Preparation | Experimental Condition | Reference |

| IC50 | 30 nM | NGF-differentiated PC12 cells | Whole-cell patch clamp, nifedipine (10 µM) to block L-type channels | |

| EC50 | 2 µM | Sympathetic neurons | Not specified |

Table 1: Inhibitory Potency of Fluspirilene on N-Type Calcium Channels

It is noteworthy that fluspirilene also exhibits inhibitory activity against other types of calcium channels, though its potency can differ.

| Channel Type | Parameter | Value | Cell Type / Preparation | Reference |

| P-type | EC50 | 6 µM | Cerebellar Purkinje neurons | |

| L-type | IC50 | 13-30 nM (for [3H]nitrendipine binding) | Not specified | |

| T-type | Potent and preferential block | Rat medullary thyroid carcinoma 6-23 cells |

Table 2: Comparative Inhibitory Potency of Fluspirilene on Various Calcium Channels

Mechanism and Characteristics of Inhibition

The inhibition of N-type calcium channels by fluspirilene exhibits several key characteristics:

-

Reversibility: The blockade of N-type calcium current by fluspirilene is reversible.

-

Dose-Dependence: Fluspirilene inhibits the N-type calcium current in a dose-dependent manner.

-

Voltage-Dependence: The block of P-type channels by fluspirilene is voltage-dependent, being enhanced by depolarized holding potentials. While not explicitly stated for N-type channels in the provided results, the structural and functional similarities between P-type and N-type channels suggest a similar mechanism may apply.

-

Use-Dependence: The block of P-type channels is also use-dependent, being enhanced by higher stimulation frequencies.

-

Binding Site: Fluspirilene appears to bind to a site distinct from that of peptide toxins like ω-conotoxin GVIA and ω-agatoxin IVA. Studies on L-type channels suggest that diphenylbutylpiperidines like fluspirilene act at the same site as verapamil-like drugs.

Experimental Protocols

The following sections describe the general methodologies employed in the studies cited in this guide.

Cell Culture and Preparation

-

PC12 Cells: PC12 cells are cultured and differentiated with Nerve Growth Factor (NGF) for 3-10 days to induce a neuronal phenotype with expressed L- and N-type calcium channels.

-

Sympathetic and Cerebellar Purkinje Neurons: Neurons are acutely dissociated from ganglia or cerebellum of rats for electrophysiological recordings.

Electrophysiology: Whole-Cell Patch Clamp

The whole-cell patch-clamp technique is the primary method for directly measuring the activity of N-type calcium channels.

-

Pipette Solution (Internal): A typical internal solution would contain (in mM): CsCl (or other cesium salt to block K+ currents), MgCl2, EGTA (to chelate calcium), HEPES (for pH buffering), ATP, and GTP.

-

External Solution: The external solution typically contains (in mM): a barium or calcium salt as the charge carrier, TEA-Cl (to block K+ currents), and HEPES. L-type channels are often blocked with a dihydropyridine like nifedipine (10 µM).

-

Recording:

-

Cells are held at a negative holding potential (e.g., -80 mV).

-

Depolarizing voltage steps (e.g., to potentials between -30 and +40 mV) are applied to activate the voltage-gated calcium channels.

-

The resulting inward calcium currents are recorded before and after the application of fluspirilene at various concentrations.

-

-

Data Analysis: The peak inward current amplitude is measured, and dose-response curves are generated by plotting the percentage of current inhibition against the logarithm of the fluspirilene concentration. These curves are then fitted with the Hill equation to determine the IC50. The Hill coefficient provides information about the steepness of the dose-response relationship. For fluspirilene's block of N-type current in PC12 cells, the Hill coefficient was reported to be 0.25.

Radioligand Binding Assays

While not specific to N-type channels in the provided results, these assays are used to study the binding of drugs to ion channels. For L-type channels, the following protocol is generally used:

-

Membrane Preparation: Cerebral cortical membranes are prepared from rats.

-

Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [3H]nitrendipine or [3H]-PN-200-110 for L-type channels) and varying concentrations of the competing drug (fluspirilene).

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the competing drug that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Visualizations

Signaling Pathway of N-Type Calcium Channel Inhibition

Figure 1: Fluspirilene blocks N-type calcium channels, inhibiting neurotransmitter release.

Experimental Workflow for Whole-Cell Patch Clamp

Figure 2: Workflow for assessing N-type channel inhibition using patch clamp.

Logical Relationship of Fluspirilene's Dual Action

Figure 3: Fluspirilene's potential dual mechanism for its neuroleptic effects.

Conclusion and Future Directions

The available evidence robustly demonstrates that fluspirilene is a potent inhibitor of N-type voltage-gated calcium channels. This action, in addition to its effects on other calcium channel subtypes and its primary dopamine receptor antagonism, may contribute to its overall pharmacological profile and therapeutic effects in schizophrenia. The unique properties of diphenylbutylpiperidines in alleviating negative symptoms of schizophrenia have been suggested to be related to their blockade of voltage-operated calcium channels.

Future research should focus on:

-

Elucidating the precise binding site of fluspirilene on the Cav2.2 α1 subunit.

-

Investigating the structure-activity relationship of diphenylbutylpiperidines to develop more selective N-type calcium channel blockers.

-

Exploring the therapeutic potential of modulating N-type calcium channels with fluspirilene derivatives for other neurological and psychiatric disorders, such as neuropathic pain.

References

- 1. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]

- 2. Inhibition of N-type calcium ion channels by tricyclic antidepressants – experimental and theoretical justification for their use for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

Fluspirilene: A Potential Novel Scaffold for p53-MDM2 Interaction Inhibition

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing cancer by controlling cell cycle arrest and apoptosis. Its primary negative regulator, the E3 ubiquitin ligase MDM2, targets p53 for proteasomal degradation, making the p53-MDM2 interaction a key therapeutic target in oncology. This technical guide explores the potential of the approved antipsychotic drug, Fluspirilene, as a novel inhibitor of the p53-MDM2 interaction. Initial discovery through computational modeling, supported by experimental evidence of p53-dependent cancer cell growth inhibition, suggests that Fluspirilene may serve as a valuable scaffold for the development of new cancer therapeutics. This document provides a comprehensive overview of the available data, detailed experimental protocols for validation, and a discussion of the future research directions necessary to fully elucidate the potential of Fluspirilene and its analogs in this therapeutic space.

Introduction: The p53-MDM2 Axis in Cancer Therapy

The p53 protein is a crucial tumor suppressor that is inactivated in a majority of human cancers, either by mutation of the TP53 gene itself or by functional inactivation of the wild-type protein.[1] In approximately 50% of human tumors where p53 remains wild-type, its function is often abrogated by the overexpression of its negative regulator, Murine Double Minute 2 (MDM2).[1]

MDM2 is an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This interaction is a critical cellular control mechanism, forming an autoregulatory feedback loop where p53 transcriptionally upregulates MDM2, which in turn suppresses p53 activity. In many cancers, amplification of the MDM2 gene leads to excessive p53 degradation, allowing cancer cells to evade apoptosis and proliferate uncontrollably. Therefore, the pharmacological inhibition of the p53-MDM2 interaction is a highly attractive therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.[1]

Fluspirilene: From Antipsychotic to a Potential Anti-Cancer Agent

Fluspirilene is a diphenylbutylpiperidine derivative that has been in clinical use as a long-acting antipsychotic agent.[1] Its primary mechanism of action in this context is the antagonism of dopamine D2 receptors. However, an integrated virtual and experimental screening approach identified Fluspirilene as a potential inhibitor of the p53-MDM2 interaction.

Computational Discovery

The initial identification of Fluspirilene as a potential p53-MDM2 inhibitor was the result of a computational screening of a database of approved drugs. An ensemble rigid-receptor docking approach using multiple MDM2 protein crystal structures was employed, followed by flexible-receptor docking and Prime/MM-GBSA binding energy analysis. These in silico studies predicted that Fluspirilene could bind to the p53-binding pocket on the MDM2 protein with a binding mode and energy similar to that of a native MDM2 crystal ligand. Subsequent molecular dynamics simulations suggested that the binding of Fluspirilene to this pocket is stable.

Preclinical Evidence for Fluspirilene's Anti-Cancer Activity

The computational predictions for Fluspirilene were followed by experimental testing to assess its anti-cancer properties, particularly in a p53-dependent context.

p53-Dependent Inhibition of Cancer Cell Growth

A key piece of evidence supporting the hypothesis that Fluspirilene acts via the p53-MDM2 pathway is its differential effect on cancer cells with varying p53 status. Experimental testing has shown that Fluspirilene causes significant growth inhibition of human colon tumor cells in a p53-dependent manner.

| Cell Line | p53 Status | Fluspirilene GI50 (µM) | Reference |

| HCT-116 | Wild-type | Data not publicly available in cited abstracts | |

| HCT-116 p53-/- | Null | Data not publicly available in cited abstracts |

Note: While the primary study states a p53-dependent effect, specific GI50 values for the isogenic cell lines were not found in the public abstracts. The table structure is provided for when such data becomes available.

Activity in the NCI-60 Human Tumor Cell Line Screen

Fluspirilene has also been evaluated in the National Cancer Institute's (NCI) 60 human tumor cell line screen. The data from this screen can provide insights into its spectrum of activity across different cancer types and potentially correlate with molecular features of the cell lines, including p53 status. The results indicated that Fluspirilene inhibits the growth of several human tumor cell lines.

| Cancer Type | Cell Line | GI50 (µM) |

| Colon | HCT-116 | [Data to be populated from NCI database] |

| Colon | HT29 | [Data to be populated from NCI database] |

| Breast | MCF7 | [Data to be populated from NCI database] |

| Lung | NCI-H460 | [Data to be populated from NCI database] |

| CNS | SF-268 | [Data to be populated from NCI database] |

Note: This table is a template. Specific GI50 values from the NCI-60 screen for Fluspirilene require accessing the public DTP database.

Other Potential Anti-Cancer Mechanisms

It is important to note that Fluspirilene may exert its anti-cancer effects through multiple mechanisms. Studies have also identified it as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Signal Transducer and Activator of Transcription 3 (STAT3). These findings suggest that the overall anti-proliferative effect of Fluspirilene could be a composite of its actions on several key cancer-related pathways.

Signaling Pathways and Experimental Workflows

The p53-MDM2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the core p53-MDM2 autoregulatory loop and the proposed mechanism of action for Fluspirilene.

Caption: p53-MDM2 autoregulatory loop and Fluspirilene's proposed inhibitory action.

Experimental Workflow for Validating Fluspirilene as a p53-MDM2 Inhibitor

The following workflow outlines the key experiments required to validate and characterize Fluspirilene as a direct inhibitor of the p53-MDM2 interaction.

Caption: Workflow for the validation of Fluspirilene as a p53-MDM2 inhibitor.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to investigate Fluspirilene's potential as a p53-MDM2 inhibitor.

Fluorescence Polarization (FP) Assay for p53-MDM2 Binding

This assay directly measures the binding of Fluspirilene to MDM2 and its ability to displace a fluorescently labeled p53 peptide.

-

Objective: To determine the binding affinity (Ki) of Fluspirilene for the MDM2 protein.

-

Principle: A small, fluorescently labeled p53 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDM2 protein, its tumbling is slowed, increasing the polarization. An inhibitor that displaces the peptide will cause a decrease in polarization.

-

Materials:

-

Recombinant human MDM2 protein (N-terminal domain).

-

Fluorescently labeled p53 peptide (e.g., TAMRA-p53 peptide).

-

Assay buffer (e.g., PBS, 0.01% Tween-20).

-

Fluspirilene and a known p53-MDM2 inhibitor (e.g., Nutlin-3a) as a positive control.

-

384-well black, low-volume assay plates.

-

Plate reader with fluorescence polarization capabilities.

-

-

Procedure:

-

Prepare a serial dilution of Fluspirilene and the control inhibitor in assay buffer.

-

In each well of the 384-well plate, add the fluorescently labeled p53 peptide at a fixed concentration (e.g., 5 nM).

-

Add the diluted compounds to the wells.

-

Add the recombinant MDM2 protein to a final concentration that yields a significant polarization window (e.g., 50 nM).

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction in Cells

This assay determines if Fluspirilene can disrupt the interaction between endogenous or overexpressed p53 and MDM2 in a cellular context.

-

Objective: To qualitatively or semi-quantitatively assess the disruption of the p53-MDM2 complex by Fluspirilene in cells.

-

Principle: An antibody against one protein (e.g., p53) is used to pull it out of a cell lysate. If another protein (e.g., MDM2) is bound to it, it will be co-precipitated. The presence of the co-precipitated protein is then detected by Western blotting.

-

Materials:

-

Cancer cell line with wild-type p53 (e.g., HCT-116, MCF7).

-

Fluspirilene and a control compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies: anti-p53 for immunoprecipitation, anti-MDM2 and anti-p53 for Western blotting.

-

Protein A/G magnetic beads.

-

Reagents and equipment for SDS-PAGE and Western blotting.

-

-

Procedure:

-

Culture cells to ~80% confluency and treat with Fluspirilene or control for a specified time (e.g., 6 hours).

-

Lyse the cells and collect the supernatant containing the protein lysate.

-

Pre-clear the lysate with Protein A/G beads.

-

Incubate the pre-cleared lysate with the anti-p53 antibody overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using anti-MDM2 and anti-p53 antibodies. A decrease in the amount of co-immunoprecipitated MDM2 in the Fluspirilene-treated sample indicates disruption of the interaction.

-

Western Blot Analysis of p53 Pathway Activation

This experiment measures the cellular consequences of p53-MDM2 inhibition, specifically the stabilization of p53 and the upregulation of its downstream targets.

-

Objective: To quantify the levels of p53, MDM2, and p53 target proteins (e.g., p21, PUMA) following treatment with Fluspirilene.

-

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, allowing for the assessment of changes in protein expression levels.

-

Materials:

-

Cancer cell line with wild-type p53.

-

Fluspirilene and control.

-

Cell lysis buffer.

-

Primary antibodies: anti-p53, anti-MDM2, anti-p21, anti-PUMA, and a loading control (e.g., anti-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Reagents and equipment for SDS-PAGE and Western blotting.

-

-

Procedure:

-

Treat cells with various concentrations of Fluspirilene for a set time (e.g., 24 hours).

-

Prepare whole-cell lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against p53, MDM2, p21, PUMA, and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the fold-change in protein expression.

-

Cell Viability (MTT) Assay

This assay measures the effect of Fluspirilene on cell proliferation and viability.

-

Objective: To determine the concentration of Fluspirilene that inhibits cell growth by 50% (GI50).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

-

Materials:

-

Cancer cell lines (e.g., HCT-116 p53+/+ and p53-/-).

-

Fluspirilene.

-

MTT reagent (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Fluspirilene for a specified duration (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the drug concentration and determine the GI50 value.

-

Future Directions and Conclusion

The existing computational and preliminary experimental data present a compelling case for Fluspirilene as a potential starting point for the development of novel p53-MDM2 interaction inhibitors. Its long history of clinical use suggests a favorable safety profile, which could expedite its repurposing as an anti-cancer agent.

However, several critical questions remain to be addressed:

-

Direct Binding Affinity: Quantitative biochemical assays, such as fluorescence polarization or surface plasmon resonance, are necessary to determine the direct binding affinity (Ki) of Fluspirilene for MDM2.

-

Structure-Activity Relationship (SAR): The synthesis and evaluation of Fluspirilene analogs are required to establish a clear SAR, which will guide the optimization of potency and selectivity for the p53-MDM2 interaction.

-